N-Phenyl-2-naphthylamine

Description

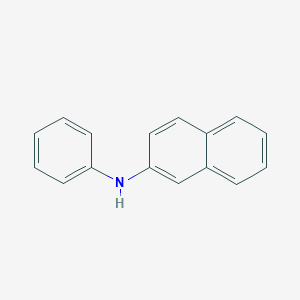

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQFTVQCIQJIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N, Array | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL-beta-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021131 | |

| Record name | N-Phenyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-phenyl-2-naphthylamine is a light gray to gray powder. Solutions show blue fluorescence. (NTP, 1992), White to yellow crystals or gray to tan flakes or powder. [Note: Commercial product may contain 20-30 ppm of Beta-Naphthylamine.]; [NIOSH], Solid, WHITE-TO-GREY SOLID IN VARIOUS FORMS., White to yellow crystals or gray to tan flakes or powder. | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenyl-beta-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Phenyl-2-naphthylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL-beta-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PHENYL-β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/250 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

743 °F at 760 mmHg (NTP, 1992), 395.5 °C, 743 °F | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL-beta-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PHENYL-β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/250 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN ETHANOL 50 G/L, IN BENZENE 27 G/L, IN ACETONE 640 G/L, INSOL IN WATER; SOL IN ALC, ETHER, ACETIC ACID (BLUISH FLUORESCENCE), Solubility in water at 25 °C: none | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL-beta-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 (NTP, 1992) - Denser than water; will sink, 1.24, 1.2 g/cm³ | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL-beta-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PHENYL-β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/250 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00000829 [mmHg] | |

| Record name | N-Phenyl-beta-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Commercial product may contain 20-30 ppm beta-naphthylamine | |

| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM METHANOL, WHITE TO YELLOWISH CRYSTALS, GRAY TO TAN FLAKES OR POWDER, White to yellow crystals or gray tan flakes or powder [Note: Commercial product may contain 20-30 ppm of beta naphthylamine]. | |

CAS No. |

135-88-6 | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenyl-2-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-2-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-naphthylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456KT854AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Phenyl-2-naphthylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL-beta-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PHENYL-β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/250 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Naphthylamine, N-phenyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QM456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

226 °F (NTP, 1992), 108 °C, 226 °F | |

| Record name | N-PHENYL-2-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Phenyl-2-naphthylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL-beta-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0542 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PHENYL-β-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/250 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Phenyl-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-2-naphthylamine (NP2NA), a secondary aromatic amine, has historically been utilized as an antioxidant in various industrial applications, notably in rubber and plastics. This technical guide provides a comprehensive overview of its core chemical properties, including its molecular structure, physicochemical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its metabolic fate and toxicological profile. The document aims to serve as a critical resource for researchers and professionals in chemistry, toxicology, and drug development, offering detailed data and visual representations of its metabolic pathway and proposed mechanism of action.

Chemical and Physical Properties

This compound is a solid compound that is sparingly soluble in water but shows good solubility in several organic solvents.[1] It presents as a light gray to brown crystalline powder.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃N | [1] |

| Molecular Weight | 219.28 g/mol | [2] |

| CAS Number | 135-88-6 | [2] |

| Appearance | Light gray to gray powder; solutions exhibit blue fluorescence. | [2] |

| Melting Point | 105-108 °C | [3] |

| Boiling Point | 395-395.5 °C | [3] |

| Density | 1.24 g/cm³ | [4] |

| Solubility in Water | Practically insoluble | [4] |

| Solubility in Organic Solvents | Soluble in benzene (B151609) (27 g/L), ethanol (B145695) (50 g/L), and acetone (B3395972) (640 g/L). | [4] |

Spectroscopic Data

The structural identification and characterization of this compound are supported by various spectroscopic techniques.

| Spectroscopic Data | Values | Source |

| ¹H NMR | Chemical shifts (ppm) in CDCl₃: 7.72, 7.71, 7.618, 7.40, 7.39, 7.29, 7.28, 7.181, 7.131, 6.964, 5.80. Assignments have been determined by H-H and C-H COSY. | [5] |

| ¹³C NMR | Tentative assignments available. | [6] |

| IR Spectrum | Conforms to standard spectra. | [3] |

| UV-Vis λmax | 219 nm | [7] |

| Mass Spectrum (EI) | Molecular Ion (M⁺): 219 m/z |

Reactivity and Stability

This compound is a stable compound but can undergo reactions typical of secondary aromatic amines. It is incompatible with strong oxidizing agents.[8] When heated to decomposition, it emits toxic fumes of nitrogen oxides.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-naphthol (B1666908) with aniline (B41778) hydrochloride.[4] A detailed protocol is adapted from patented procedures for the amination of 2-naphthol.

Materials:

-

2-Naphthol

-

Aniline

-

85% Phosphoric Acid

-

Isobutanol

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 2-naphthol (1.0 equivalent) and aniline (1.065 equivalents).

-

Add 85% phosphoric acid (0.017 equivalents) to the reaction mixture.

-

Fill the Dean-Stark trap with a mixture of o-xylene and isobutanol.

-

Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill.

-

Continue heating until the reaction temperature reaches 230-240 °C and the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-2.5 hours).

-

Cool the reaction mixture to 130 °C.

-

Add a mixture of o-xylene and isobutanol to the cooled reaction mass.

-

Allow the mixture to cool further, which will cause the product to precipitate.

-

Filter the precipitate and wash with a suitable solvent to obtain this compound.

This method can yield a product with a purity of over 99% and a yield of 92%.

Determination of Antioxidant Activity (General Protocol)

While a specific protocol for this compound is not detailed in the provided search results, its antioxidant activity can be assessed using common spectrophotometric methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol at a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a series of test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solutions.

-

A control sample containing only DPPH solution and methanol is also prepared.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound

A critical aspect of the biochemistry of this compound is its in vivo metabolism. It undergoes dephenylation to form 2-naphthylamine (B18577), a known human bladder carcinogen.[9][10] This metabolic conversion is a significant concern in toxicological assessments.

Metabolic conversion of this compound.

Proposed Mode of Action in Plant Cells

Studies on the phytotoxic properties of this compound suggest that it acts as a reactive compound within cell membranes, leading to cumulative damage over time. This effect is particularly pronounced in membrane-rich organelles such as chloroplasts, where it can interfere with photosynthesis.[1]

Proposed mechanism of this compound toxicity in plant cells.

Conclusion

This compound possesses distinct chemical properties that have made it a useful industrial antioxidant. However, its metabolic conversion to the carcinogen 2-naphthylamine necessitates careful handling and consideration of its toxicological profile. This guide has summarized the key chemical data, provided experimental context, and visualized its metabolic fate and proposed mode of action. This information is intended to be a valuable resource for scientists and professionals engaged in research and development activities involving this and related compounds.

References

- 1. On the mode of action of this compound in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Naphthyl)aniline(135-88-6) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. N-苯基-2-萘胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mzCloud – N Phenyl 2 naphthylamine [mzcloud.org]

- 9. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dephenylation of the rubber chemical this compound to carcinogenic 2-naphthylamine: a classical problem revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Phenyl-2-naphthylamine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Phenyl-2-naphthylamine, a key intermediate in the chemical and pharmaceutical industries. The document details established synthesis pathways, including the classical amination of 2-naphthol (B1666908), the modern Buchwald-Hartwig amination, and the Ullmann condensation. Each section includes a discussion of the reaction mechanism, detailed experimental protocols where available, and quantitative data summarized for comparative analysis.

Amination of 2-Naphthol with Aniline (B41778)

The reaction of 2-naphthol with aniline is a well-established and industrially significant method for the synthesis of this compound. This reaction is typically carried out at high temperatures in the presence of an acid catalyst.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The acid catalyst protonates the hydroxyl group of 2-naphthol, making it a good leaving group (water). Aniline then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group, leading to the formation of this compound after deprotonation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 2-Naphthol, Aniline | [1][2][3] |

| Catalyst | Phosphoric Acid, Sulfanilic Acid, Phosphorous Acid, p-Toluenesulfonic acid, Iodine | [1][2][4] |

| Solvent | o-Xylene/Isobutanol (for azeotropic removal of water) or solvent-free | [1][2] |

| Reaction Temperature | 173 - 250 °C | [1][2][3] |

| Reaction Time | 2 - 42 hours | [1][2][3][4] |

| Yield | 90 - 95% | [1][2][3] |

| Purity | >99% | [1][2] |

Experimental Protocols

Protocol 1: Using Phosphoric Acid as a Catalyst [1][2]

-

Materials: 2-Naphthol (1.0 equivalent), Aniline (1.065 equivalents), 85% Phosphoric Acid (0.017 equivalents), o-Xylene/Isobutanol mixture.

-

Apparatus: A round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus or a phase separator.

-

Procedure:

-

Charge the reactor with 2-naphthol, aniline, and 85% phosphoric acid.

-

Fill the phase separator with the o-xylene/isobutanol mixture.

-

Heat the reaction mixture with stirring. An azeotrope of aniline and water will begin to distill.

-

Continue heating until the reaction temperature reaches 230-240°C and the theoretical amount of water is collected. This typically takes 2-2.5 hours.

-

Cool the reaction mixture to approximately 130°C.

-

Treat the reaction mass with a mixture of o-xylene/isobutanol and allow it to cool further.

-

The product will precipitate out of the solution.

-

Filter the precipitate, wash with a fresh portion of the o-xylene/isobutanol mixture, and dry under reduced pressure.

-

Protocol 2: Using Sulfanilic Acid as a Catalyst [4]

-

Materials: 1-Naphthylamine (1.0 mole, 143 g), Aniline (175 g), Sulfanilic acid (3 g).

-

Apparatus: A round-bottom flask fitted with a thermometer and a vertical tube.

-

Procedure:

-

Combine 1-naphthylamine, aniline, and sulfanilic acid in the round-bottom flask.

-

Boil the mixture vigorously for 42 hours. The boiling point will increase from approximately 195°C to 215°C as ammonia (B1221849) is liberated.

-

After the reaction is complete, perform vacuum fractionation of the mixture.

-

Collect the fraction of this compound boiling at approximately 224°C at 12 mm Hg.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a milder alternative to the classical amination of naphthols, allowing for a broader substrate scope and functional group tolerance. The synthesis of this compound can be achieved by coupling a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-chloronaphthalene) with aniline.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

-

Oxidative Addition: The aryl halide (2-halonaphthalene) adds to the Pd(0) catalyst to form a Pd(II) species.

-

Amine Coordination and Deprotonation: Aniline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The this compound is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Generalized Experimental Protocol

While a specific protocol for this compound was not found in the search results, a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine is as follows. Optimization of the ligand, base, and solvent is crucial for this specific transformation.

-

Materials: 2-Halonaphthalene (e.g., 2-bromonaphthalene, 1.0 equivalent), Aniline (1.2 equivalents), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., Sodium tert-butoxide, 1.4 equivalents).

-

Apparatus: An oven-dried Schlenk flask or a reaction vial, magnetic stirrer, and an inert atmosphere (glovebox or Schlenk line).

-

Procedure:

-

In a glovebox, charge a Schlenk flask with the palladium pre-catalyst, phosphine ligand, and the base.

-

Add the 2-halonaphthalene and aniline to the flask.

-

Add an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-110°C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Quantitative Data (Generalized)

| Parameter | General Range |

| Palladium Pre-catalyst | 1-2 mol% |

| Phosphine Ligand | 2-4 mol% |

| Base | 1.4-2.0 equivalents |

| Solvent | Toluene, Dioxane, THF |

| Reaction Temperature | 80 - 110 °C |

| Reaction Time | 1 - 24 hours |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. For the synthesis of this compound, this would typically involve the reaction of a 2-halonaphthalene with aniline in the presence of a copper catalyst. This method often requires higher temperatures than the Buchwald-Hartwig amination.

Reaction Mechanism

The mechanism of the Ullmann condensation is not as definitively established as the Buchwald-Hartwig amination but is generally believed to involve the following steps:

-

Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding this compound and regenerating a Cu(I) species.

Generalized Experimental Protocol

Similar to the Buchwald-Hartwig reaction, a specific protocol for this compound was not found. A general procedure for the Ullmann condensation is provided below.

-

Materials: 2-Halonaphthalene (e.g., 2-iodonaphthalene, 1.0 equivalent), Aniline (1.2 equivalents), Copper catalyst (e.g., CuI, 5-10 mol%), Ligand (e.g., 1,10-phenanthroline, 10-20 mol%, optional but often beneficial), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Apparatus: An oven-dried reaction vessel, magnetic stirrer, and an inert atmosphere.

-

Procedure:

-

To an oven-dried reaction vessel, add the copper catalyst, ligand (if used), and the base.

-

Add the 2-halonaphthalene and aniline.

-

Add a high-boiling polar solvent such as DMF or NMP.

-

Heat the reaction mixture to a high temperature (typically 150-200°C) with stirring under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and water.

-

Filter to remove insoluble copper salts.

-

Separate the organic layer, wash with water, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data (Generalized)

| Parameter | General Range |

| Copper Catalyst | 5-10 mol% |

| Ligand | 10-20 mol% |

| Base | 2.0 equivalents |

| Solvent | DMF, NMP |

| Reaction Temperature | 150 - 200 °C |

| Reaction Time | 12 - 48 hours |

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In principle, this compound could be synthesized via the reductive amination of 2-naphthylamine (B18577) with benzaldehyde, or 2-naphthaldehyde (B31174) with aniline. However, a specific, well-documented protocol for the synthesis of this compound via this route was not identified in the literature search. This pathway remains a theoretical possibility for researchers to explore.

Visualizations of Reaction Mechanisms and Workflows

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Ullmann condensation.

Caption: Experimental workflow for the amination of 2-naphthol.

References

Spectroscopic data analysis of N-Phenyl-2-naphthylamine (NMR, IR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Analysis of N-Phenyl-2-naphthylamine

This technical guide offers a comprehensive analysis of the spectroscopic data for this compound, a compound used as an antioxidant in various industrial applications, including the manufacturing of rubber.[1][2] Understanding its structural and chemical properties through spectroscopic methods is crucial for researchers, scientists, and professionals in drug development and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols for acquiring such data.

Molecular and Physical Properties

This compound, with the chemical formula C₁₆H₁₃N, has a molecular weight of approximately 219.28 g/mol .[3][4] It typically appears as an off-white to grey or brown crystalline powder.[5]

Table 1: Physical and Chemical Identifiers

| Property | Value |

| Molecular Formula | C₁₆H₁₃N[3][6] |

| Molecular Weight | 219.28 g/mol [4] |

| CAS Number | 135-88-6[3] |

| Melting Point | 105-108 °C[4][7] |

| Boiling Point | 395-395.5 °C[4] |

| IUPAC Name | N-phenylnaphthalen-2-amine[5] |

Spectroscopic Data Analysis

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.72 |

| Aromatic Protons | 7.71 |

| Aromatic Protons | 7.618 |

| Aromatic Protons | 7.40 |

| Aromatic Protons | 7.39 |

| Aromatic Protons | 7.29 |

| Aromatic Protons | 7.28 |

| Aromatic Protons | 7.181 |

| Aromatic Protons | 7.131 |

| Aromatic Protons | 6.964 |

| Amine Proton (N-H) | 5.80 |

Data sourced from ChemicalBook.[8]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) |

| 143.5 |

| 140.4 |

| 134.7 |

| 129.2 |

| 128.9 |

| 128.8 |

| 127.6 |

| 126.6 |

| 126.3 |

| 123.3 |

| 121.2 |

| 118.0 |

| 109.1 |

Data interpretation based on available spectra.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |

| C=C Stretch (Aromatic) | 1500 - 1600 | Aromatic Ring |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-H Bending (Aromatic) | 690 - 900 | Aromatic Ring |

Characteristic ranges are presented; the NIST WebBook provides a reference spectrum for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃N |

| Exact Mass | 219.1048 g/mol [10] |

| Molecular Ion [M]⁺ | m/z 219 |

| Protonated Molecule [M+H]⁺ | m/z 220.1[11] |

The mass spectrum typically shows a prominent molecular ion peak at m/z 219.[3][12]

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (for Solids)

-

Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of this compound.[13][14] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[14] The solid sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[13][15] The solution is then carefully transferred to a clean, high-quality 5 mm NMR tube.[13][14] Any particulate matter should be filtered to prevent interference with the magnetic field homogeneity.[14]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C).[16] Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.[16]

-

Data Acquisition: The prepared sample tube is placed in the NMR probe. The magnetic field is optimized through a process called shimming to achieve high homogeneity.[13] The NMR spectrum is then acquired.[13] The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to maintain a stable magnetic field during the experiment.[13]

-

Data Processing: The resulting Free Induction Decay (FID) signal is processed using a Fourier transformation.[16] Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).[16]

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: A small amount (approx. 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[17]

-

Film Deposition: A drop of this solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl).[17] The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[17]

-

Data Acquisition: A background spectrum is typically run first with no sample in the beam path.[18] The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer. The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the absorption at different wavenumbers.[17]

-

Data Processing: The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).[16]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[19][20]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[19][20] This is known as a "hard" ionization technique and often causes the molecular ion to fragment into smaller, characteristic ions.[21]

-

Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field.[20] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[20]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.[16][20]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic identification and analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis and structure elucidation.[16]

References

- 1. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of this compound by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Naphthalenamine, N-phenyl- [webbook.nist.gov]

- 4. N-フェニル-2-ナフチルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-phényl-2-naphthylamine, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:135-88-6 | Chemsrc [chemsrc.com]

- 8. N-(2-Naphthyl)aniline(135-88-6) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. mzCloud – N Phenyl 2 naphthylamine [mzcloud.org]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. benchchem.com [benchchem.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. mmrc.caltech.edu [mmrc.caltech.edu]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. rsc.org [rsc.org]

Unveiling the Structure of N-Phenyl-2-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-2-naphthylamine is an aromatic amine of significant interest in various chemical and pharmaceutical domains. Understanding its three-dimensional structure is crucial for elucidating its chemical behavior, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the molecular geometry of this compound based on computational modeling, in the absence of publicly available experimental crystal structure data. Furthermore, it outlines the detailed experimental protocol for single-crystal X-ray diffraction, the definitive technique for determining the solid-state structure of crystalline compounds. This document is intended to serve as a valuable resource for researchers working with this compound and other related small molecules.

Molecular Geometry of this compound (Computational Data)

Due to the limited availability of public experimental crystallographic data for this compound, the following tables summarize the predicted molecular geometry obtained from computational chemistry studies. These calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles that govern the molecule's three-dimensional conformation.

Table 1: Predicted Bond Lengths in this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.39 |

| C2 | C3 | 1.39 |

| C3 | C4 | 1.39 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.39 |

| C6 | C1 | 1.39 |

| C7 | C8 | 1.38 |

| C8 | C9 | 1.41 |

| C9 | C10 | 1.37 |

| C10 | C11 | 1.42 |

| C11 | C12 | 1.42 |

| C12 | C13 | 1.37 |

| C13 | C14 | 1.41 |

| C14 | C7 | 1.43 |

| C11 | C7 | 1.43 |

| N1 | C8 | 1.41 |

| N1 | C1 | 1.42 |

| N1 | H1 | 1.01 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Table 2: Predicted Bond Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 120.0 |

| C2 | C1 | N1 | 120.5 |

| C6 | C1 | N1 | 119.5 |

| C1 | C2 | C3 | 120.0 |

| C2 | C3 | C4 | 120.0 |

| C3 | C4 | C5 | 120.0 |

| C4 | C5 | C6 | 120.0 |

| C5 | C6 | C1 | 120.0 |

| C14 | C7 | C8 | 121.2 |

| C14 | C7 | C11 | 118.8 |

| C8 | C7 | C11 | 120.0 |

| N1 | C8 | C7 | 121.7 |

| N1 | C8 | C9 | 117.1 |

| C7 | C8 | C9 | 121.2 |

| C8 | C9 | C10 | 120.5 |

| C9 | C10 | C11 | 120.2 |

| C10 | C11 | C7 | 119.3 |

| C10 | C11 | C12 | 120.7 |

| C7 | C11 | C12 | 120.0 |

| C11 | C12 | C13 | 120.2 |

| C12 | C13 | C14 | 120.5 |

| C13 | C14 | C7 | 121.2 |

| C8 | N1 | C1 | 125.7 |

| C8 | N1 | H1 | 117.1 |

| C1 | N1 | H1 | 117.1 |

Table 3: Predicted Dihedral Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | N1 | C8 | 135.3 |

| C2 | C1 | N1 | C8 | -45.1 |

| C1 | N1 | C8 | C7 | -178.9 |

| C1 | N1 | C8 | C9 | 2.5 |

| H1 | N1 | C8 | C7 | 1.1 |

| H1 | N1 | C8 | C9 | 182.5 |

| C7 | C8 | N1 | H1 | 1.1 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction. The following is a detailed methodology for a typical experiment.

2.1. Crystal Growth and Selection

High-quality single crystals of this compound are paramount for a successful diffraction experiment. Crystals can be grown from a supersaturated solution by slow evaporation of a suitable solvent, or by slow cooling. The ideal crystal should be well-formed, transparent, and free of visible defects or inclusions. A suitable crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a polarizing microscope.

2.2. Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. A common method involves affixing the crystal to the tip of a thin glass fiber or a cryoloop using a minimal amount of a suitable adhesive or oil. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.

2.3. Data Collection

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). To minimize radiation damage and thermal vibrations, data collection is often performed at low temperatures (around 100 K) using a cryostream.

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots, known as reflections, whose positions and intensities are recorded. A complete dataset is collected by rotating the crystal through a specific angular range.

2.4. Data Processing

The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors, such as background noise, Lorentz factor, and polarization. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

2.5. Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.

The initial structural model is then refined against the experimental diffraction data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry of this compound based on computational predictions, in the absence of readily available experimental crystallographic data. The provided bond lengths, bond angles, and dihedral angles offer a valuable starting point for understanding the molecule's conformational preferences. Furthermore, the comprehensive experimental protocol for single-crystal X-ray diffraction outlines the necessary steps to obtain a definitive crystal structure. This information is intended to be a valuable asset for researchers in their ongoing studies of this compound and its derivatives.

Solubility Profile of N-Phenyl-2-naphthylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Phenyl-2-naphthylamine in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in research and industrial settings, including its use as an antioxidant and in the synthesis of other organic molecules. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide researchers in this process.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The available quantitative data is summarized in the table below for easy comparison. It is important to note that the temperature for some of these solubility measurements was not specified in the source literature, which can significantly influence solubility.

| Solvent | Solubility | Temperature (°C) |

| Acetone | 640 g/L | Not Specified |

| Ethanol | 50 g/L | Not Specified |

| Benzene | 27 g/L | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL) | Not Specified |

| Ethanol | Sparingly soluble (1-10 mg/mL) | Not Specified |

| Water | Insoluble | 25 °C |

Qualitative solubility information also indicates that this compound is soluble in ether and acetic acid. Solutions in acetic acid are noted to exhibit a bluish fluorescence.[1]

Experimental Protocol: Determination of Solubility via Shake-Flask Method with HPLC Analysis

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent. This method, based on the widely accepted shake-flask technique, is suitable for generating precise and reproducible solubility data.[1][2][3]

Materials and Equipment

-

This compound (analytical standard grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector[4][5]

-

HPLC column suitable for the analysis of aromatic amines (e.g., C18)

Procedure

2.2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

2.2.2. Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

2.2.3. Quantification by HPLC

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.[5]

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solutions and determine their concentration from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of N-Phenyl-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Phenyl-2-naphthylamine (P2NA) is an aromatic amine primarily utilized as an antioxidant in rubber manufacturing. While historical workplace exposure has been significant, its toxicological profile raises concerns due to its metabolic conversion to the known human bladder carcinogen, 2-naphthylamine (B18577) (2NA). This technical guide provides a comprehensive overview of the toxicological data for P2NA, including its physical and chemical properties, toxicokinetics, and various toxicity endpoints. Detailed summaries of key experimental protocols are provided to aid in the design and interpretation of future studies. All quantitative data are presented in structured tables for ease of comparison, and key metabolic and experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a solid substance with the following properties:

| Property | Value |

| CAS Number | 135-88-6 |

| Molecular Formula | C₁₆H₁₃N |

| Molecular Weight | 219.28 g/mol |

| Appearance | White to yellow crystals or gray to tan flakes/powder.[1] |

| Melting Point | 105-108 °C |

| Boiling Point | 395-395.5 °C |

| Water Solubility | Insoluble |

Toxicokinetics and Metabolism

The primary toxicological concern with this compound is its metabolism to 2-naphthylamine, a potent human carcinogen.[2][3][4] This biotransformation has been observed in various species, including humans and rats.[5][6]

The metabolic activation is believed to proceed via cytochrome P450-mediated oxidation. The proposed pathway involves the formation of hydroxylated intermediates, which can then be further metabolized to reactive species that form DNA adducts, leading to genotoxicity and carcinogenicity.[4][7] Studies have shown that while the conversion to 2-naphthylamine is a minor metabolic pathway, it is significant enough to pose a carcinogenic risk.[4] Research in rats has demonstrated that 2-naphthylamine derived from P2NA enters the carcinogenic downstream pathway, as evidenced by the formation of 2NA-hemoglobin adducts.[2][8] To induce the same concentration of these adducts, a 100-200 fold higher dose of P2NA was required compared to a direct dose of 2NA.[2][8]

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral route.

| Species | Route | LD50 | Reference |

| Rat | Oral | 8,730 mg/kg bw | [9] |

Repeated-Dose Toxicity

Sub-chronic and chronic studies have been conducted, primarily by the National Toxicology Program (NTP).

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Rat | 13 weeks | Feed | - | ~312.5 (5,000 ppm) | Decreased body weight, increased liver-to-body weight ratios, nephropathy.[10][11] | [10][11] |

| Mouse | 13 weeks | Feed | - | ~625 (10,000 ppm) | Decreased body weight, increased liver-to-body weight ratios.[11] | [11] |

| Rat | 2 years | Feed | >262 | - | No evidence of carcinogenicity. | [9][10] |

| Mouse | 2 years | Feed | - | - | Equivocal evidence of carcinogenicity in female mice (renal tubule adenoma or adenocarcinoma). | [12] |

Carcinogenicity

The carcinogenicity of this compound is a complex issue. While the compound itself has shown limited to no evidence of carcinogenicity in long-term animal studies, its metabolism to the known human bladder carcinogen 2-naphthylamine is the primary concern.[4][6]

-

Human Data: Epidemiological studies of rubber workers exposed to P2NA have not provided clear evidence of an increased risk of bladder cancer.[6]

-

Animal Data: In a 2-year NTP bioassay, there was no evidence of carcinogenic activity in male or female F344/N rats.[9][10] In B6C3F1 mice, there was equivocal evidence of carcinogenic activity in females, based on the occurrence of renal tubule adenomas or adenocarcinomas.[12]

Genotoxicity

This compound has generally tested negative in standard genotoxicity assays. It was not mutagenic in Salmonella typhimurium strains with or without metabolic activation.[6]

Reproductive and Developmental Toxicity

Limited data is available on the reproductive and developmental toxicity of this compound. One study in rats fed industrial-grade P2NA for 18 months reported impaired reproductive function in males, indicated by desquamation of spermatogenic epithelium at a dose of 100 mg/kg.

Experimental Protocols

The following are summarized methodologies for key toxicological studies, based on NTP reports and OECD guidelines.

Two-Year Chronic Toxicity and Carcinogenicity Study (NTP TR-333)

-

Test Species: F344/N rats and B6C3F1 mice, 50 of each sex per dose group.

-

Administration: this compound was administered in the feed at concentrations of 0, 2,500, or 5,000 ppm for 104 weeks.

-

Observations:

-

Animals were observed twice daily for clinical signs of toxicity.

-

Body weight and feed consumption were recorded weekly for the first 13 weeks and then every 4 weeks.

-

-

Clinical Pathology: Blood samples were collected for hematology and clinical chemistry analyses at 15 months and at the end of the study.

-

Necropsy and Histopathology: A complete gross necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved, and examined microscopically.

Salmonella typhimurium Mutagenicity Assay (Ames Test)

-

Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction for metabolic activation.

-

Procedure: The test substance was incubated with the bacterial strains in the presence or absence of S9 mix. The number of revertant colonies was counted after a 48-hour incubation period.

-

Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Safety and Regulatory Information

-

Occupational Exposure Limits: NIOSH recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[13]

-

Hazard Classification: this compound is classified as a suspected human carcinogen and can cause skin and eye irritation.[8]

Conclusion

The toxicological profile of this compound is characterized by low acute toxicity but significant concern regarding its carcinogenic potential due to its metabolic conversion to 2-naphthylamine. While direct evidence of carcinogenicity in animal studies is limited, the well-established carcinogenicity of its metabolite warrants a cautious approach to handling and exposure. This guide provides a foundational understanding of the available toxicological data and experimental methodologies to inform risk assessment and guide future research in the development of safer alternatives.

References

- 1. The induction of rat bladder cancer by 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic dephenylation of the rubber antioxidant this compound to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Dephenylation of the rubber chemical this compound to carcinogenic 2-naphthylamine: a classical problem revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 7. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]